molecular formula C13H18ClNO2 B195628 (R,R)-Hydroxy Bupropion CAS No. 192374-15-5

(R,R)-Hydroxy Bupropion

Cat. No. B195628
CAS RN: 192374-15-5
M. Wt: 255.74 g/mol
InChI Key: RCOBKSKAZMVBHT-RNCFNFMXSA-N
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Description

“(R,R)-Hydroxy Bupropion” is a major active metabolite of Bupropion, an atypical antidepressant of the aminoketone group . Bupropion is structurally related to cathinone and is associated with a wide interindividual variability . It is known to exert its effects mainly by inhibiting dopamine and norepinephrine reuptake and by blocking several nicotinic receptors .


Synthesis Analysis

The synthesis of Bupropion, from which “this compound” is metabolized, has been improved to be greener and safer. The traditional synthesis used toxic solvents and hazardous chemicals, resulting in a large amount of waste. The improved synthesis substitutes these with greener alternatives and reduces waste significantly .


Molecular Structure Analysis

The molecular formula of “this compound” is C13H18ClNO2 . The InChI and SMILES strings provide more detailed information about its molecular structure .


Chemical Reactions Analysis

Bupropion undergoes extensive stereoselective metabolism to form its major active metabolites, including "this compound" . The metabolism of Bupropion is believed to contribute to its efficacy, side effects, and inhibition of CYP2D6 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 255.74 g/mol . More detailed physical and chemical properties may be available in specialized databases or scientific literature.

Scientific Research Applications

  • Metabolic Pathways and Pharmacokinetics : (R,R)-Hydroxy Bupropion is involved in the metabolic pathways underlying Bupropion metabolite disposition. It contributes to interindividual and intraindividual variability in therapeutic and toxic effects of Bupropion in humans (Gufford et al., 2016).

  • Behavioral and Monoamine Transporter Effects : The enantiomers of Hydroxybupropion, including this compound, exhibit varying effects on monoamine transporters and nicotinic acetylcholine receptor (nAChR) subtypes, which may contribute to the clinical and behavioral effects of Bupropion (Damaj et al., 2004).

  • Nicotine Dependence : Studies suggest that this compound, along with other Bupropion metabolites, affect various aspects of nicotine dependence in animal models, supporting its potential use in smoking cessation (Damaj et al., 2010).

  • Stereoselective Metabolism : The metabolism of Bupropion by Cytochrome P4502B6 (CYP2B6) to this compound and other metabolites is stereoselective, which could have implications for the therapeutic efficacy of Bupropion (Coles & Kharasch, 2008).

  • Drug-Drug Interactions and Pharmacogenetics : The pharmacokinetics and effects of Bupropion, including its metabolism to this compound, can be influenced by genetic polymorphisms and drug-drug interactions (Sager et al., 2017).

  • Clinical Efficacy in Smoking Cessation : Bupropion SR, metabolized into this compound, is effective in smoking cessation and its pharmacological actions are believed to be mediated by its metabolites (Martínez-Raga et al., 2003).

Mechanism of Action

Target of Action

The primary targets of (R,R)-Hydroxy Bupropion are the norepinephrine and dopamine neurotransmitter systems . These systems play crucial roles in mood regulation, reward processing, and the control of various cognitive functions .

Mode of Action

This compound exerts its effects mainly by inhibiting the reuptake of dopamine and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognition .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. It undergoes extensive stereoselective metabolism, producing a complex profile of pharmacologically active metabolites . The major metabolites include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion . These metabolites reach higher plasma concentrations than bupropion itself .

Pharmacokinetics

This compound is a chiral, basic, highly lipophilic drug that undergoes extensive stereoselective metabolism . Its pharmacokinetics are characterized by a wide interindividual variability . The drug is metabolized predominantly by cytochrome P4502B6 (CYP2B6) to OH-bupropion and 4’-OH-bupropion . The fraction of bupropion metabolized (fm) to the CYP2B6 probe metabolite OH-bupropion is 5–16%, but this can increase significantly due to drug-drug interactions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the norepinephrine and dopamine systems. By increasing the availability of these neurotransmitters, this compound can enhance mood, improve cognitive function, and reduce symptoms of depression .

Action Environment

Environmental factors, such as concomitant medications, can significantly influence the action, efficacy, and stability of this compound. For instance, the drug ticlopidine has been found to inhibit all metabolic pathways of bupropion in vitro, including threohydrobupropion, erythrohydrobupropion, and 4’-OH-bupropion formation, explaining the in vivo drug-drug interaction . Additionally, genetic polymorphisms in metabolic enzymes can also influence the interindividual and intraindividual variability in bupropion metabolite exposure .

Future Directions

Future research may focus on further understanding the interindividual and intraindividual variability in Bupropion and “(R,R)-Hydroxy Bupropion” metabolite exposure, including the evaluation of potential drug-drug interactions and pharmacogenetic implications . Novel strategies and radical thinking to include and amend successful interventions are also being considered .

Biochemical Analysis

Biochemical Properties

(R,R)-Hydroxy Bupropion interacts with several enzymes and proteins. It has been found to antagonize nicotine-induced 86Rb+ efflux in cells expressing alpha3beta4 nicotinic cholinergic receptors . Furthermore, it has shown affinity at the dopamine transporter comparable to Bupropion, and also binds at the norepinephrine transporter .

Cellular Effects

This compound influences cell function by interacting with various cell signaling pathways and affecting gene expression. It has been observed to partially substitute in drug discrimination procedures using (-)nicotine- and (+)amphetamine-trained rats .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It antagonizes nicotine-induced 86Rb+ efflux in cells expressing alpha3beta4 nicotinic cholinergic receptors .

Temporal Effects in Laboratory Settings

It is known that the compound’s release kinetics do not alter its metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, S,S-Hydroxybupropion generalized completely in (+)amphetamine-trained animals at an ED50 of 4.4 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as the dopamine transporter and the norepinephrine transporter .

Subcellular Localization

Current knowledge suggests that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name

(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBKSKAZMVBHT-RNCFNFMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433176, DTXSID30870192
Record name (R,R)-Hydroxy Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192374-15-5, 233600-52-7
Record name (-)-(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192374-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,R)-Hydroxy Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(2R,3R)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride may be converted back to its free base by the following process. A 3.0 g sample of (+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol hydrochloride was dissolved in water (100 mL) and diethyl ether was added (200 mL). The mixture was chilled in an ice bath and the pH was adjusted to>10 with 1.0N aqueous sodium hydroxide. After stirring for 30 min., the phases were separated and the aqueous phase was extracted with diethyl ether. The combined diethyl ether extracts were dried (Na2SO4) and concentrated in vacuo to give 2.6 g of (+/−)-(2R*, 3R*)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol as a white solid. This was used without further purification for the chiral chromatography described below.
[Compound]
Name
(+/−)-(2R*,3R*)-2-(3-chlorophenyl)-3,5,5-tiimethyl-2-morpholinol hydrochloride
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Synthesis routes and methods II

Procedure details

To a solution of 3′-chloro-2-bromo-propiophenone (61.2 g, 247 mmol) in acetonitrile (752 mL) was added 2-amino-2-methyl-1-propanol (56.5 g, 630 mmol). The reaction mixture was allowed to reflux for 8 hours, then slowly cooled to room temperature. The solution was concentrated in vacuo to provide a yellow solid. The crude material was dissolved in 600 mL of ethyl acetate and washed with water (300 mL×2). The ethyl acetate layer was dried (MgSO4), filtered, and concentrated in vacuo to give the product in 90% yield. 1H NMR (CDCl3) δ0.82 (d, J=6.6 Hz, 3H), 1.07 (s, 3H), 1.39 (s, 3H), 3.19 (q, J=6.5 Hz, 1H), 3.42 (d, J=11.2 Hz, 1H), 3.83 (d, J=11.2 Hz, 2H), 7.2-7.65 (m, 4H).
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
752 mL
Type
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crude material
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R,R)-Hydroxy Bupropion
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(R,R)-Hydroxy Bupropion
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Reactant of Route 4
(R,R)-Hydroxy Bupropion
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(R,R)-Hydroxy Bupropion
Reactant of Route 6
(R,R)-Hydroxy Bupropion

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